
1-Benzylsulfinyl-3-ethoxypropan-2-ol
Overview
Description
1-Benzylsulfinyl-3-ethoxypropan-2-ol is an organic compound with the molecular formula C12H18O3S It is characterized by the presence of a benzylsulfinyl group attached to a 3-ethoxypropan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylsulfinyl-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzylsulfinyl chloride with 3-ethoxypropan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfinyl-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzylsulfinyl-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylsulfinyl-3-ethoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfinyl group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
1-Benzylsulfanyl-3-ethoxypropan-2-ol: Similar structure but with a sulfanyl group instead of a sulfinyl group.
1-Benzylsulfonyl-3-ethoxypropan-2-ol: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness: 1-Benzylsulfinyl-3-ethoxypropan-2-ol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfanyl and sulfonyl analogs. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-benzylsulfinyl-3-ethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-2-15-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOYBDESMFJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CS(=O)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


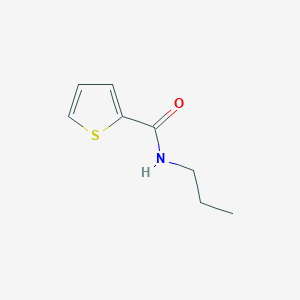
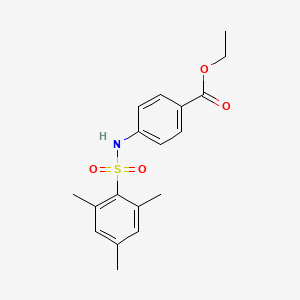
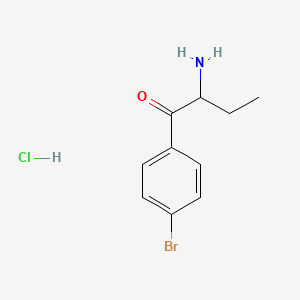
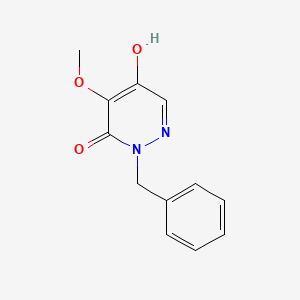
![2-[2-[4-[(4-Phenylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845444.png)
![ETHYL 5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXYLATE](/img/structure/B3845445.png)
![4-(1,15,15-Trimethyl-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-10-yl)morpholine](/img/structure/B3845446.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B3845451.png)
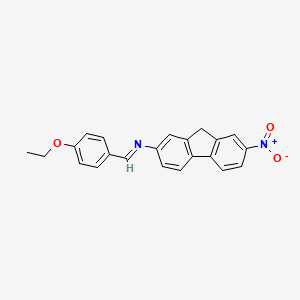

![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine;hydrochloride](/img/structure/B3845472.png)
![[4-(2-Ethylpiperidine-1-carbonyl)phenyl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B3845477.png)
![N-[4-(BENZYLOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3845486.png)
![2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845494.png)
